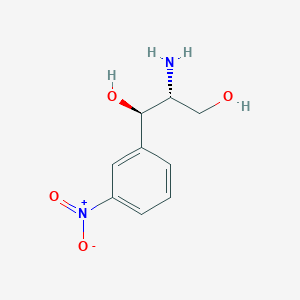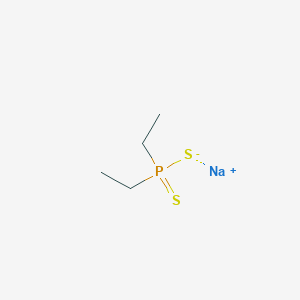
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as ANP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. ANP is a chiral compound, meaning that it exists in two mirror-image forms, and has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ANP is complex and not fully understood. ANP has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes. Some of the specific targets of ANP include the NMDA receptor, the AMPA receptor, and the potassium channel Kv1.3. ANP has been shown to modulate the activity of these targets in a variety of ways, including allosteric modulation, direct binding, and inhibition.
Biochemical and physiological effects:
ANP has been shown to possess a range of biochemical and physiological effects, including modulation of ion channel activity, induction of apoptosis, and inhibition of cell proliferation. ANP has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of ANP for lab experiments is its specificity and potency. ANP has been shown to selectively modulate the activity of ion channels and receptors, making it a useful tool for studying the functions of these targets. However, one limitation of ANP is its potential toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on ANP. One area of interest is the development of novel drugs based on the structure of ANP. Another area of interest is the investigation of the potential therapeutic applications of ANP in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of ANP and its effects on different molecular targets.
Synthesis Methods
The synthesis of ANP involves several steps, including the protection of the nitro group, the reduction of the nitro group to an amino group, and the resolution of the resulting mixture of enantiomers. One commonly used method for the synthesis of ANP involves the use of L-tartaric acid as a resolving agent.
Scientific Research Applications
ANP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, ANP has been shown to modulate the activity of ion channels and receptors, and has been used as a tool to study the mechanisms of synaptic transmission. In cancer research, ANP has been investigated for its potential anti-tumor effects, and has been shown to induce apoptosis in cancer cells. In drug discovery, ANP has been used as a lead compound for the development of novel drugs targeting ion channels and receptors.
properties
IUPAC Name |
(1R,2R)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)


![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)


![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)